L-Proline, L-prolyl-L-phenylalanyl-

Description

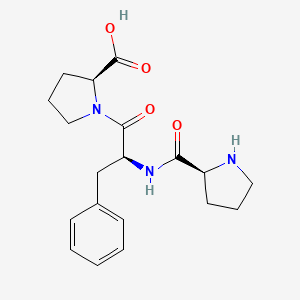

Structure

2D Structure

Properties

CAS No. |

58705-25-2 |

|---|---|

Molecular Formula |

C19H25N3O4 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H25N3O4/c23-17(14-8-4-10-20-14)21-15(12-13-6-2-1-3-7-13)18(24)22-11-5-9-16(22)19(25)26/h1-3,6-7,14-16,20H,4-5,8-12H2,(H,21,23)(H,25,26)/t14-,15-,16-/m0/s1 |

InChI Key |

ZVEQWRWMRFIVSD-JYJNAYRXSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for L Prolyl L Phenylalanyl and Analogues

Classical Approaches in Peptide Synthesis

The foundational methods for peptide bond formation, including the synthesis of L-Prolyl-L-Phenylalanyl, have traditionally been categorized into solution-phase and solid-phase strategies. Each approach possesses distinct advantages and has been adapted to accommodate the specific challenges posed by different peptide sequences.

Solution-Phase Peptide Synthesis Strategies for L-Prolyl-L-Phenylalanyl Formation

Solution-phase peptide synthesis (SPPS) is a classical approach that remains valuable for the large-scale production of peptides. chempep.com In this method, the constituent amino acids, L-proline and L-phenylalanine, are reacted in a homogenous liquid phase. The synthesis involves a series of protection, coupling, and deprotection steps. youtube.com

Initially, the amino group of one amino acid and the carboxyl group of the other are chemically protected to prevent unwanted side reactions. The unprotected carboxyl group of one amino acid is then activated, typically using a coupling reagent, to facilitate the formation of the amide (peptide) bond with the unprotected amino group of the other amino acid. youtube.com Following the coupling reaction, one of the protecting groups is selectively removed to allow for further chain elongation if desired.

A key advantage of solution-phase synthesis is the ability to purify and characterize the intermediate products at each stage of the synthesis, ensuring the quality of the final peptide. youtube.com However, this method can be time-consuming and labor-intensive, particularly for longer peptide sequences, due to the need for purification after each step. youtube.com

| Parameter | Description | Relevance to L-Prolyl-L-Phenylalanyl Synthesis |

| Protecting Groups | Temporary chemical modifications to prevent side reactions at the amino and carboxyl termini. | Common N-terminal protecting groups include Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl). Carboxyl groups are often protected as esters. |

| Coupling Reagents | Activate the carboxyl group to facilitate peptide bond formation. | Examples include carbodiimides (e.g., DCC, DIC) often used with additives like HOBt to suppress side reactions. |

| Solvents | The reaction medium in which the synthesis is carried out. | Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents. |

| Purification | Isolation of the desired peptide from unreacted starting materials and byproducts. | Techniques include extraction, precipitation, and chromatography. |

Solid-Phase Peptide Synthesis Principles and Adaptations for L-Prolyl-L-Phenylalanyl-containing Sequences

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support, typically a resin. chempep.comluxembourg-bio.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps. luxembourg-bio.com SPPS proceeds in a C-terminal to N-terminal direction. chempep.com

For the synthesis of a sequence containing L-Prolyl-L-Phenylalanyl, the C-terminal amino acid (L-Phenylalanine) is first attached to the solid support. The N-terminal protecting group of the resin-bound phenylalanine is then removed, and the next amino acid (L-Proline), with its N-terminus protected and its C-terminus activated, is added to form the peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support.

The most common strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries, which differ in the type of protecting group used for the α-amino group and the conditions for their removal. chempep.com The Fmoc/tBu strategy is widely used and involves the use of a base-labile Fmoc group for N-terminal protection and acid-labile t-butyl-based groups for side-chain protection. researchgate.net

Challenges in SPPS, especially for certain sequences, include aggregation of the growing peptide chain, which can lead to incomplete reactions. luxembourg-bio.comresearchgate.net The inclusion of proline can sometimes disrupt secondary structures that lead to aggregation, making sequences containing proline less prone to these issues. luxembourg-bio.com

| Parameter | Description | Relevance to L-Prolyl-L-Phenylalanyl Synthesis |

| Solid Support | An insoluble polymer resin to which the first amino acid is anchored. | Polystyrene resins modified with linkers (e.g., Wang, Rink amide) are common. |

| Protecting Groups | Fmoc for the N-terminus and acid-labile groups for side chains are prevalent. | The choice of protecting groups is crucial for orthogonal deprotection strategies. |

| Coupling Reagents | Activate the incoming amino acid for reaction with the resin-bound peptide. | HBTU, HATU, and PyBOP are efficient coupling reagents used in Fmoc-SPPS. |

| Cleavage | The final step to release the synthesized peptide from the solid support. | A strong acid, such as trifluoroacetic acid (TFA), is typically used for cleavage. |

Advanced and Sustainable Synthetic Protocols

In recent years, the field of peptide synthesis has seen the emergence of innovative techniques aimed at improving efficiency, reducing waste, and enhancing the sustainability of the process. These advanced protocols offer significant advantages over classical methods for the production of L-Prolyl-L-Phenylalanyl and other peptides.

Biocatalytic Synthesis of Peptides Incorporating Prolyl and Phenylalanyl Residues

Biocatalytic synthesis utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. nih.gov This approach offers several advantages, including high stereospecificity, mild reaction conditions (aqueous medium, neutral pH), and the avoidance of toxic reagents and solvents.

In the context of synthesizing peptides with proline and phenylalanine residues, specific enzymes can be employed. For instance, α-chymotrypsin can be used for the coupling of various amino acids. nih.gov The enzymes can be used in their free form or immobilized on a solid support to facilitate their recovery and reuse. The use of proteases in organic solvents with low water content has also been explored to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov

Micro-Flow Synthesis Techniques for L-Prolyl-L-Phenylalanyl Production

Micro-flow synthesis involves conducting chemical reactions in continuous-flow systems with micro-structured reactors. u-tokyo.ac.jp This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. u-tokyo.ac.jp

For peptide synthesis, micro-flow systems can be designed for both solution-phase and solid-phase approaches. u-tokyo.ac.jp In a flow-based SPPS, reagents are continuously passed through a column packed with the resin-bound peptide. nih.gov This method significantly reduces the time required for each coupling and deprotection cycle. nih.gov For example, some flow-based systems can incorporate an amino acid residue in a matter of minutes. nih.gov This rapid synthesis minimizes the risk of side reactions and peptide aggregation. The synthesis of dipeptides and tripeptides has been successfully demonstrated using simple flow processes. durham.ac.uk

| Parameter | Description | Advantage in Micro-Flow Synthesis |

| Reaction Time | The duration of each coupling and deprotection step. | Significantly reduced, with some systems achieving amino acid incorporation in under 2 minutes. nih.gov |

| Heat Transfer | The efficiency of heating and cooling the reaction mixture. | The high surface-area-to-volume ratio of microreactors allows for rapid and precise temperature control. u-tokyo.ac.jp |

| Reagent Consumption | The amount of reagents required for the synthesis. | Reduced due to the small reaction volumes and efficient mixing. |

| Process Control | The ability to monitor and adjust reaction conditions in real-time. | Enhanced through the integration of online analytical techniques. |

Group-Assisted Purification (GAP) Chemistry in Peptide Synthesis

Group-Assisted Purification (GAP) chemistry is an innovative approach to solution-phase synthesis that simplifies purification by avoiding traditional methods like chromatography and recrystallization. nih.govgappeptides.com This technique involves attaching a "GAP auxiliary" or a "GAP protecting group" to the peptide, which imparts specific solubility properties to the molecule. nih.govnih.gov

The GAP-tagged peptide can be selectively precipitated from the reaction mixture, leaving impurities behind in the solution. nih.gov After purification by simple washing, the GAP group can be cleaved to yield the pure peptide. nih.gov This method has been successfully applied to the synthesis of various peptides, offering high crude purities and yields. gappeptides.com GAP chemistry significantly reduces the consumption of solvents and silica (B1680970) gel, making it a more environmentally friendly and cost-effective alternative to traditional solution-phase synthesis. nih.govrsc.org The development of new GAP protecting groups continues to expand the applicability of this technology. nih.gov

Advanced Spectroscopic and Structural Elucidation of L Prolyl L Phenylalanyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy stands as a powerful tool for the detailed investigation of the three-dimensional structure and dynamics of peptides in solution. For L-Prolyl-L-Phenylalanine and its derivatives, NMR studies have provided a wealth of information regarding its conformational isomers and the behavior of the critical prolyl peptide bond.

Elucidation of Atomic-Level Structures of L-Prolyl-L-Phenylalanyl

Detailed atomic-level structural information for derivatives of L-Prolyl-L-Phenylalanyl has been successfully obtained using NMR spectroscopy. These studies provide precise chemical shift values for the atoms within the dipeptide, offering a window into the local electronic environment and, by extension, the molecule's conformation.

For instance, the ¹H NMR spectrum of (Benzyloxy)carbonyl)-L-prolyl-L-phenylalanine (Z-Pro-Phe) in DMSO-d6 has been documented, providing specific chemical shifts for the protons in the molecule. rsc.org Similarly, comprehensive ¹H and ¹³C NMR data have been reported for N-Acetyl-L-prolyl-L-phenylalanine methyl ester (Ac-Pro-Phe-OMe), identifying the major isomer in solution. rsc.org

The following tables present the reported NMR chemical shift data for these protected forms of L-Prolyl-L-Phenylalanyl.

Table 1: ¹H NMR Chemical Shifts for (Benzyloxy)carbonyl)-L-prolyl-L-phenylalanine (Z-Pro-Phe) in DMSO-d6

| Proton | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|

| Aromatic & NH | 12.70 | s |

| Amide NH | 8.17 | dd, J = 39.0, 7.8 Hz |

| Phenyl | 7.38-7.18 | m |

| Benzyloxy CH₂ | 5.10-4.84 | m |

| Phe α-H | 4.50-4.39 | m |

| Pro α-H | 4.22 | d, J = 8.3 Hz |

| Pro δ-H₂ | 3.45-3.35 | m |

Data sourced from reference rsc.org.

Table 2: ¹H and ¹³C NMR Chemical Shifts for the Major Isomer of N-Acetyl-L-prolyl-L-phenylalanine methyl ester (Ac-Pro-Phe-OMe) in DMSO-d6| Atom | Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Amide NH | 8.29 (d, J = 8.3 Hz) |

| Phenyl H | 7.29–7.26 (m, 4H), 7.23–7.16 (m, 1H) |

| Phe α-H | 4.68 (td, J = 8.6, 5.3 Hz) |

| Pro α-H | 4.31 (dd, J = 8.7, 4.7 Hz) |

| Pro δ-H | 3.69 (dt, J = 9.8, 6.9 Hz) |

| OCH₃ | 3.61 (s) |

| Pro δ-H' | 3.44 (dt, J = 9.8, 6.6 Hz) |

| Phe β-H | 2.93 (dd, J = 13.8, 5.3 Hz) |

| Phe β-H' | 2.74 (dd, J = 13.8, 9.0 Hz) |

| Pro β, γ-H | 2.18–2.10 (m, 1H), 1.93–1.85 (m, 2H), 1.84–1.77 (m, 1H) |

| Acetyl CH₃ | 1.75 (s) |

| ¹³C NMR | |

| Carbonyls | 172.2, 170.0, 168.9 |

| Phenyl C | 137.6, 129.2, 128.1, 126.4 |

| Pro α-C | 58.6 |

| Phe α-C | 51.9 |

| OCH₃ | 51.8 |

| Pro δ-C | 46.5 |

| Phe β-C | 36.9 |

| Pro β-C | 28.6 |

| Pro γ-C | 24.6 |

| Acetyl CH₃ | 22.3 |

Data sourced from reference rsc.org.

These datasets are fundamental in confirming the covalent structure and providing a basis for more complex conformational analysis.

Probing Secondary and Tertiary Structural Elements in Solution

In solution, small peptides like L-Prolyl-L-Phenylalanyl exist in a dynamic equilibrium of interchanging conformations. unirioja.es The presence of the proline residue, with its constrained pyrrolidine (B122466) ring, significantly influences the accessible conformations. For Pro-X dipeptides, where X is an amino acid residue, the formation of bend conformations is generally favored because the φ (phi) dihedral angle of proline is fixed by its ring structure into a conformation commonly found in turns. researchgate.net

Specifically for Pro-Phe dipeptides, an NH•••π interaction between the amide proton of the phenylalanine residue and the aromatic π-orbitals of its side chain has been identified. unirioja.es This interaction is a key factor in stabilizing folded β-turn structures. Studies on analogous dipeptides have shown a preference for βI- and βII-turn conformations in solvents of low polarity. unirioja.es The L-Pro-L-Phe sequence, in particular, has been observed to undergo a transition from a βI to a βII-turn in the presence of a strongly solvating medium like DMSO or in the crystalline state. unirioja.es

Dynamics of Prolyl Peptide Bond Cis-Trans Isomerization in Peptides

The peptide bond preceding a proline residue (the X-Pro bond) is unique in that it can adopt both cis and trans conformations, which are close in energy. unirioja.es This cis-trans isomerization is a slow process that can act as a molecular switch, influencing protein folding and function. unirioja.es However, in the case of the dipeptide L-prolyl-L-phenylalanine, the peptide bond is between the proline's carbonyl carbon and the phenylalanine's amine nitrogen (a Pro-X bond). Research has indicated that for L-prolyl-L-phenylalanine, the type of cis-trans isomerism seen in X-Pro systems is not possible. dss.go.th The chemical shifts of the δ and γ carbons of the proline in this dipeptide are found in ranges that are characteristic of trans X-Pro systems, suggesting a strong preference for the trans conformation of the prolyl peptide bond itself. dss.go.th This is further supported by the general observation that the peptide bond in natively folded proteins is predominantly found in the trans conformation. mdpi.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

CD spectroscopy is a vital technique for investigating the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD provides information on the conformational states of the peptide backbone.

Analyzing Conformational Changes in L-Prolyl-L-Phenylalanyl Systems

However, studies on protected Pro-Phe dipeptides and related sequences suggest a more nuanced picture. For example, investigations into Boc-Pro-Phe-(n-propyl) using vibrational circular dichroism (VCD), a related technique, revealed a preference for a βI-turn structure. bohrium.com Furthermore, CD spectra of peptides containing the Pro-Phe-Phe sequence show a signature that is typical of β-structures. acs.org This indicates that while the isolated dipeptide may be largely disordered, the Pro-Phe sequence has an intrinsic propensity to adopt folded turn-like structures, which can be stabilized in longer peptide sequences or by specific solvent conditions.

Correlation with Peptide Folding Propensities

The conformational preferences observed for the L-Prolyl-L-Phenylalanyl moiety are directly linked to its role in directing peptide folding. The inherent tendency of Pro-X sequences to form β-turns is a critical factor in the formation of more complex secondary structures like β-hairpins. researchgate.net

The L-Pro-L-Phe sequence's ability to adopt βI- and βII-turn conformations demonstrates its potential to act as a nucleation site for folding. unirioja.es While the isolated dipeptide may exhibit significant flexibility and a large population of random coil structures in solution scispace.com, its intrinsic preference for turn conformations can be realized and stabilized within the context of a larger peptide chain or in specific environments. unirioja.esacs.org This balance between conformational flexibility and a predisposition for specific folded structures is a key characteristic of the L-Prolyl-L-Phenylalanyl dipeptide.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations within a compound, offering a detailed fingerprint of its chemical structure and conformation. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable for studying the peptide backbone and the influence of its constituent amino acid side chains.

Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide Bond Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. In peptides, specific vibrational modes associated with the amide group (-CONH-) of the peptide bond are particularly informative. The most prominent of these are the Amide I and Amide II bands.

The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide carbonyl group. Its exact frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet) and hydrogen bonding patterns. For a dipeptide like L-prolyl-L-phenylalanine, the formation of the tertiary amide bond involving proline's secondary amine results in a characteristic Amide I frequency. The Amide II band, found between 1500-1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. However, in proline-containing peptides, the Amide II band is absent due to the lack of an N-H bond at the proline nitrogen within the peptide linkage.

The FTIR spectrum of L-prolyl-L-phenylalanine would also feature characteristic bands from its constituent amino acids. For instance, the phenyl ring of phenylalanine gives rise to distinct aromatic C-C stretching vibrations. researchgate.net The carboxylate group (-COO⁻) and the protonated amino group (-NH₃⁺) at the termini of the dipeptide also have strong, characteristic absorption bands. nih.gov Analysis of these bands provides a comprehensive structural confirmation of the molecule. researchgate.netnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Amide I | 1600 - 1700 | C=O stretching of the peptide bond. Sensitive to conformation. |

| Amide II | 1500 - 1600 | N-H bending and C-N stretching. Absent for the Pro-Phe peptide bond. |

| Carboxylate (COO⁻) Stretch | ~1580 - 1610 | Asymmetric stretching of the C-terminal carboxylate group. |

| Aromatic C=C Stretch | ~1450 - 1600 | Phenyl ring vibrations from the phenylalanine side chain. |

| C-N Stretch | ~1200 - 1350 | Stretching of the C-N bond within the peptide backbone. |

This table presents typical frequency ranges for key vibrational modes in peptides. Actual values for L-prolyl-L-phenylalanine may vary based on sample state and environment.

Raman and UV Resonance Raman Spectroscopy for Structural Dynamics of Peptide Backbones

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the peptide backbone and aromatic side chains in aqueous solutions, as water is a weak Raman scatterer. nih.gov

In L-prolyl-L-phenylalanine, the rigid pyrrolidine ring of proline restricts the conformational freedom of the peptide backbone, influencing its vibrational spectrum. Studies on proline-containing dipeptides have identified the peptide bond's carbonyl stretching vibration (Amide I) in the Raman spectrum at approximately 1642 cm⁻¹. nih.govnih.gov The aromatic side chain of phenylalanine provides strong and characteristic Raman signals, such as the ring breathing mode around 1000 cm⁻¹. acs.org

UV Resonance Raman (UVRR) spectroscopy significantly enhances the sensitivity and selectivity of the analysis. nih.gov By tuning the excitation laser wavelength to match an electronic absorption band of the molecule (a chromophore), the vibrations associated with that chromophore are selectively enhanced by factors of up to 10⁸. nih.gov In L-prolyl-L-phenylalanine, two key chromophores can be targeted:

The Peptide Bond: Using deep UV excitation (~190-220 nm), the π → π* electronic transition of the amide bond is brought into resonance. This makes UVRR a powerful tool for studying the backbone conformation, with specific bands like Amide I, Amide II (if applicable), and Amide III being highly sensitive to the peptide's secondary structure. acs.org

The Aromatic Side Chain: With excitation around 220-230 nm, the electronic transitions of the phenylalanine phenyl ring are targeted. nih.gov This allows for detailed analysis of the local environment and interactions of the aromatic side chain, such as π-π stacking or solvent exposure. nih.govnih.gov

These techniques provide dynamic structural information that is often not accessible through other methods, revealing insights into the conformational preferences and stability of the dipeptide in solution. nih.gov

Mass Spectrometry for Sequence and Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for peptide characterization. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination, sequence verification, and purity assessment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Peptides

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This precision allows for the unambiguous determination of a peptide's elemental composition from its measured mass. For L-prolyl-L-phenylalanine, the molecular formula is C₁₄H₁₈N₂O₃. nih.govguidechem.com

The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element, can be compared to the experimentally measured mass from an HRMS instrument like an Orbitrap or FT-ICR mass spectrometer. nih.gov This comparison serves as a primary method for confirming the identity of a synthesized or isolated peptide. nih.govnih.gov

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₃ | PubChem nih.gov |

| Theoretical Monoisotopic Mass | 262.13174 Da | PubChem nih.gov |

| Observed Mass (Example) | 262.1317 Da (hypothetical) | - |

| Mass Accuracy (Example) | < 5 ppm | - |

This interactive table demonstrates the principle of accurate mass measurement. The observed mass would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Verification

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the intact peptide ion (the precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal sequence information.

Peptide fragmentation typically occurs along the peptide backbone, producing characteristic 'b' and 'y' ions. The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

The fragmentation of proline-containing peptides can be unique. nih.govacs.org Due to its cyclic structure, fragmentation at the proline residue can be influenced, sometimes leading to preferential cleavage or the absence of certain expected fragments. nih.gov Similarly, the presence of phenylalanine can influence fragmentation pathways. core.ac.uknih.gov For L-prolyl-L-phenylalanine ([Pro-Phe]), the expected primary fragments would be the b₁ ion (Pro) and the y₁ ion (Phe).

| Precursor Ion [M+H]⁺ | m/z 263.1390 |

| Fragment Ion Type | Sequence |

| b₁ | Pro |

| y₁ | Phe |

This table shows the primary expected fragment ions for L-prolyl-L-phenylalanine. Experimental spectra may show additional fragments from neutral losses (e.g., H₂O, CO).

Applications in Peptide Purity and Identity Verification

The combination of liquid chromatography (LC) with mass spectrometry (LC-MS) is the gold standard for verifying the purity and identity of synthetic peptides. nih.govchromatographyonline.com High-performance liquid chromatography (HPLC) separates the target peptide from impurities, such as deletion sequences, incompletely deprotected peptides, or isomers. researchgate.netnih.govsigmaaldrich.com

As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer.

Identity Verification: HRMS confirms that the major peak has the correct mass for L-prolyl-L-phenylalanine. nih.gov

Sequence Confirmation: MS/MS fragmentation of the main peak confirms the sequence is Pro-Phe. nih.gov

Purity Assessment: The area of the main peptide peak in the chromatogram is compared to the total area of all peaks to calculate the purity, often expressed as a percentage (e.g., ≥95% purity). sigmaaldrich.com

This comprehensive approach ensures that a sample contains the correct peptide at a specified level of purity, which is critical for any subsequent biochemical or biomedical application. researchgate.netnih.govdigitellinc.com

Computational Modeling and Simulation Approaches for L Prolyl L Phenylalanyl Conformation and Dynamics

Molecular Dynamics (MD) Simulations for Conformational Landscapes of Peptides

Molecular dynamics (MD) simulations are a cornerstone of computational peptide science, enabling the exploration of the conformational landscape by simulating the atomic motions of the peptide over time. For L-prolyl-L-phenylalanine, MD simulations reveal the accessible conformations and the free energy landscape that governs their populations.

The conformational space of a dipeptide is often described by its Ramachandran angles (φ, ψ). MD simulations can adequately sample this space, identifying various conformer families. acs.org For a dipeptide containing proline, the φ angle is restricted to approximately -65° due to the cyclic nature of the proline side chain. nih.gov The simulations can track transitions between different conformational states, such as from a polyproline II (PII) conformation to a C7eq or C5 form. acs.org

The solvent environment plays a critical role in shaping the conformational preferences. Explicit solvent models in MD simulations provide a more accurate representation of the peptide's behavior in aqueous solution, capturing the influence of water molecules on the peptide's structure and dynamics.

Table 1: Key Conformational States of Dipeptides Explored by MD Simulations

| Conformer Family | Description | Key Torsion Angles |

| C5 | An extended conformation stabilized by an intramolecular hydrogen bond forming a five-membered ring. | ψ ≈ +180° |

| C7eq (β-turn) | A folded conformation stabilized by an intramolecular hydrogen bond forming a seven-membered ring with the side chain in an equatorial position. | ψ ≈ -80° |

| Polyproline II (PII) | A left-handed helical conformation that is common in unfolded peptides and collagen. | φ ≈ -75°, ψ ≈ +145° |

| α-helical (αR) | A right-handed helical conformation. | φ ≈ -60°, ψ ≈ -40° |

This table is a generalized representation based on dipeptide conformational studies. The exact values for L-prolyl-L-phenylalanine would be determined through specific simulations.

Quantum Mechanical (QM) Calculations for Spectroscopic Fingerprint Prediction of Peptides

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the spectroscopic properties of peptides with high accuracy. These methods can elucidate the vibrational spectra (infrared and Raman) of L-prolyl-L-phenylalanine, providing a "spectroscopic fingerprint" that can be compared with experimental data.

The process typically involves:

Geometry Optimization: The molecular structure of the dipeptide is optimized to find its lowest energy conformation. For L-prolyl-L-phenylalanine, this would be done for both the cis and trans isomers.

Frequency Calculation: Vibrational frequencies and intensities are calculated for the optimized geometry. This allows for the assignment of specific vibrational modes to the observed spectral bands.

Comparison with Experiment: The calculated spectra are compared with experimental FTIR and Raman spectra to validate the computational model and aid in the interpretation of the experimental data.

Studies on L-phenylalanine have successfully used DFT methods (e.g., B3LYP with a 6-31G(d,p) basis set) to perform complete vibrational assignments. researchgate.net This approach can be extended to L-prolyl-L-phenylalanine to understand how the peptide bond and the proline ring affect the vibrational modes of the phenylalanine residue and the peptide backbone.

Table 2: Representative Calculated Vibrational Frequencies for Phenylalanine-related Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Stretching of the amide N-H bond. |

| C=O Stretch (Amide I) | 1600 - 1700 | Stretching of the carbonyl group in the peptide bond. |

| N-H Bend (Amide II) | 1500 - 1600 | Bending of the N-H bond coupled with C-N stretching. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds in the phenyl ring. |

| Aromatic Ring Modes | 1400 - 1600 | In-plane stretching and bending of the phenyl ring. |

Note: These are general ranges. Specific frequencies for L-prolyl-L-phenylalanine would be obtained from dedicated QM calculations.

Theoretical Prediction of Prolyl Cis-Trans Isomerization Barriers

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these two states is a slow process that can be rate-limiting in protein folding. nih.gov Computational methods are crucial for determining the energy barriers associated with this isomerization.

For a proline dipeptide, the reaction path involves not only the torsion of the imide bond (ω angle) but also the pyramidalization of the imide nitrogen and changes in the proline backbone torsion angle ψ. Ab initio calculations can be used to compute the activation barriers for the trans to cis isomerization. For a proline dipeptide in the gas phase, these barriers have been calculated to be around 17.9 kcal/mol for the clockwise path and 20.7 kcal/mol for the anticlockwise path. The height of this barrier can be significantly influenced by the local environment and interactions.

Experimental techniques like HPLC can be combined with quantum mechanics calculations to investigate the effects of the environment on isomerization barriers. For instance, studies on L-alanyl-L-proline have shown that hydrophobic interfaces can accelerate the isomerization by lowering the activation enthalpy. nih.gov

Table 3: Calculated Activation Energies for Proline Dipeptide Isomerization

| Isomerization Path | Calculated Activation Barrier (gas phase, kcal/mol) |

| trans → cis (clockwise) | 17.9 |

| trans → cis (anticlockwise) | 20.7 |

Data from studies on a generic proline dipeptide and may vary for L-prolyl-L-phenylalanine specifically.

Computational Studies on Peptide-Ligand and Peptide-Macromolecule Interactions

Understanding how L-prolyl-L-phenylalanine interacts with other molecules, such as ligands or larger macromolecules like receptors and enzymes, is key to understanding its biological function. Computational techniques like molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) are employed for this purpose.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For example, derivatives of phenylalanine have been studied as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) using docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies. nih.gov Such an approach could be used to investigate the binding of L-prolyl-L-phenylalanine to the active site of relevant enzymes.

QM/MM Simulations: For a more detailed and accurate description of interactions, especially those involving bond making/breaking or significant electronic polarization, hybrid QM/MM methods are used. In these simulations, the interacting core (e.g., the peptide and the active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. This method has been used to study the enzyme-catalyzed cis-trans isomerization of prolyl peptides by cyclophilin.

Studies have also investigated the role of specific residues in peptide-receptor interactions. For example, a phenylalanine residue in the glycine (B1666218) receptor has been shown to form a cation-π interaction with agonists. nih.gov This highlights the potential for the phenylalanine residue in L-prolyl-L-phenylalanine to engage in similar stabilizing interactions with biological targets.

Enzymatic Recognition and Substrate Specificity of L Prolyl L Phenylalanyl Peptides

L-Prolyl-L-Phenylalanyl as a Substrate for Proteolytic Enzymes

The peptide bond preceding a proline residue is conformationally restricted, and peptidases that cleave at this position, known as prolyl peptidases, are of significant biological interest. L-Prolyl-L-Phenylalanyl is a potential substrate for a class of enzymes called dipeptidyl peptidases, particularly Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that preferentially cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) at the penultimate (P1) position. plos.orgcambridge.org The enzyme's substrate specificity is primarily dictated by the P1 residue, with proline being one of the most favored amino acids. plos.orgcambridge.org

The general mechanism of action for DPP-IV involves the recognition of the N-terminal Xaa-Pro sequence, where Xaa can be various amino acids. The enzyme then hydrolyzes the peptide bond C-terminal to the proline residue. Therefore, in a polypeptide chain, a sequence like -L-Prolyl-L-Phenylalanyl- would be a target for cleavage by post-proline cleaving enzymes (PPCEs), which hydrolyze the bond at the C-terminal of proline residues. nih.gov

Several studies have investigated the substrate specificity of prolyl peptidases using various synthetic peptides. While direct kinetic data for the hydrolysis of the free dipeptide L-Prolyl-L-Phenylalanine is not extensively documented in readily available literature, the principles of prolyl peptidase activity strongly suggest it would be recognized and potentially cleaved if part of a larger peptide chain. For instance, studies on prolyl oligopeptidase (PREP), another post-proline cleaving enzyme, have shown its ability to cleave a wide range of proline-containing neuropeptides. frontiersin.org

The table below summarizes the characteristics of some key prolyl peptidases that could potentially act on peptides containing the L-Prolyl-L-Phenylalanyl motif.

| Enzyme | Family | Cleavage Specificity | Potential Action on L-Prolyl-L-Phenylalanyl Containing Peptides |

| Dipeptidyl Peptidase IV (DPP-IV) | S9 | Cleaves Xaa-Pro dipeptides from the N-terminus. | Could cleave an N-terminal L-Prolyl-L-Phenylalanyl- dipeptide from a larger peptide. |

| Prolyl Oligopeptidase (PREP) | S9 | Cleaves on the C-terminal side of proline residues in peptides up to ~30 amino acids. frontiersin.org | Could cleave the bond following the proline in a larger peptide containing the -Pro-Phe- sequence. |

| Prolyl Aminodipeptidase (PepX) | S15 | Hydrolyzes a peptide bond C-terminal to a penultimate proline residue at the N-terminus of a peptide. nih.gov | Could recognize and cleave an N-terminal peptide with the sequence X-Pro-Phe-. |

Kinase and Phosphatase Substrate Specificity Profiling with Synthetic Peptides

Synthetic peptides are invaluable tools for profiling the substrate specificity of protein kinases and phosphatases. While specific studies focusing solely on L-Prolyl-L-Phenylalanyl as a kinase or phosphatase substrate are not prominent, the principles of substrate recognition by these enzymes allow for informed predictions.

Kinase Substrate Specificity:

Protein kinases catalyze the transfer of a phosphate (B84403) group to specific serine, threonine, or tyrosine residues within a substrate. The amino acid sequence surrounding the phosphorylation site is a critical determinant of kinase specificity. nih.gov Peptides containing proline are known to be important for the recognition by certain kinases. For example, proline-directed kinases, such as some members of the MAP kinase family, specifically phosphorylate serine or threonine residues that are immediately followed by a proline.

While L-Prolyl-L-Phenylalanyl itself is not a substrate for phosphorylation (as it lacks a hydroxyl-containing amino acid), a peptide containing this dipeptide adjacent to a phosphorylatable residue could be a specific substrate for certain kinases. The phenylalanine residue, with its hydrophobic and aromatic properties, could also contribute to the binding affinity and specificity by interacting with hydrophobic pockets in the kinase's active site. nih.gov

Phosphatase Substrate Specificity:

Protein phosphatases catalyze the removal of phosphate groups from proteins. Similar to kinases, their specificity is determined by the amino acid sequence surrounding the phosphoresidue. Short linear motifs (SLiMs) within substrates can mediate interactions with phosphatases. nih.gov The amino acid composition of these motifs significantly influences binding affinity. For instance, the presence of a proline residue can impact the binding of substrates to certain phosphatases. nih.gov

The L-Prolyl-L-Phenylalanyl motif within a phosphopeptide could influence its recognition and dephosphorylation by specific phosphatases. The rigid structure of proline can introduce a specific turn in the peptide backbone, which might be a crucial recognition element for a phosphatase. The phenylalanine residue could further enhance binding through hydrophobic interactions.

The use of peptide libraries in techniques like positional scanning synthetic combinatorial libraries (PS-SCL) allows for the systematic determination of preferred amino acid residues at positions surrounding the phosphoacceptor site for kinases or the phosphoresidue for phosphatases. chemscene.com

Mechanism of Enzyme-Substrate Interactions Involving Prolyl and Phenylalanyl Residues

The specific recognition of the L-Prolyl-L-Phenylalanyl motif by enzymes is governed by a combination of steric and electronic interactions.

Role of the Prolyl Residue:

The imino acid proline has a unique cyclic structure that imposes significant conformational constraints on the peptide backbone. This rigidity can be a key determinant for enzyme recognition. The peptide bond preceding proline can exist in both cis and trans conformations, and the isomerization between these states can be a rate-limiting step in some biological processes. acs.org Enzymes that act on proline-containing substrates often have active sites specifically shaped to accommodate the unique geometry of the prolyl ring and the preceding peptide bond. frontiersin.org

In the context of dipeptidyl peptidase IV (DPP-IV), the active site has a hydrophobic pocket that accommodates the proline residue. The enzyme's specificity for proline at the P1 position is due to favorable interactions within this pocket. plos.org

Role of the Phenylalanyl Residue:

Phenylalanine is an aromatic amino acid with a bulky, hydrophobic side chain (a benzyl (B1604629) group). This side chain can participate in several types of non-covalent interactions that are crucial for enzyme-substrate binding:

CH/π Interactions: The electron-rich π-face of the phenylalanine ring can interact favorably with the partially positively charged C-H bonds of the proline ring, an interaction known as a CH/π interaction. acs.org These interactions can help to stabilize specific conformations of the peptide, facilitating its binding to the enzyme. acs.org

Stacking Interactions: The aromatic ring of phenylalanine can engage in π-π stacking interactions with aromatic residues (like tyrosine or tryptophan) in the enzyme's active site.

Studies on HECT domain ubiquitin ligases have highlighted the critical role of a specific phenylalanine residue for substrate ubiquitination, suggesting its importance in orienting the substrate within the active site. nih.gov

The combination of the rigid proline and the interactive phenylalanine makes the L-Prolyl-L-Phenylalanyl sequence a distinct structural element for enzyme recognition.

Design Principles for Modulating Enzyme Specificity with Peptides

The understanding of enzyme-substrate interactions involving proline and phenylalanine residues provides a foundation for the rational design of peptide-based inhibitors and modulators of enzyme activity.

Peptide-Based Inhibitors:

Peptides that mimic the substrate of an enzyme but are resistant to cleavage can act as competitive inhibitors. For enzymes that recognize the L-Prolyl-L-Phenylalanyl motif, several design strategies can be employed:

Incorporate Non-cleavable Bonds: Replacing the scissile peptide bond with a non-hydrolyzable isostere can create a potent inhibitor.

Introduce Modified Amino Acids: Introducing unnatural amino acids or modifying the existing ones can enhance binding affinity and stability. For example, incorporating a D-amino acid can increase resistance to proteolysis. The use of a D-Pro-L-Pro dipeptide template is a known scaffold for developing inhibitors of protein-protein interactions. frontiersin.org

Cyclization: Cyclizing the peptide can constrain its conformation, leading to a higher affinity for the enzyme's active site.

Modulating Specificity:

The specificity of an enzyme for a particular substrate can be modulated by making specific amino acid substitutions in the peptide. By systematically altering the residues around the core L-Prolyl-L-Phenylalanyl motif, it is possible to fine-tune the peptide's interaction with the target enzyme. This approach is central to the development of highly selective enzyme inhibitors and probes. ku.edu

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how a designed peptide will interact with an enzyme's active site, thereby guiding the design process. cambridge.org The "knob-socket" model, for instance, can be used to predict which amino acid residues will fit best into the binding site of a receptor protein, enabling the rational design of peptide ligands. nih.gov

The table below outlines some design principles for peptide-based modulators targeting enzymes that recognize Pro-Phe sequences.

| Design Principle | Approach | Desired Outcome |

| Increase Binding Affinity | Introduce hydrophobic or aromatic residues to interact with corresponding pockets in the enzyme. | More potent inhibition or modulation. |

| Enhance Stability | Incorporate D-amino acids, non-natural amino acids, or cyclize the peptide. | Increased resistance to proteolysis and longer half-life. |

| Improve Specificity | Systematically vary residues flanking the core recognition motif. | Selective interaction with the target enzyme over other related enzymes. |

| Mimic Transition State | Design peptides that resemble the transition state of the enzymatic reaction. | Tighter binding and more effective inhibition. |

Q & A

Basic Research Questions

Q. What experimental approaches are used to study L-proline's role in collagen synthesis and wound healing?

- Methodology : Use in vitro cell cultures (e.g., fibroblasts) treated with L-proline supplements to quantify collagen production via hydroxyproline assays or immunofluorescence staining. Chronic wound models (e.g., diabetic mice) can assess healing rates histologically .

- Key Findings : L-proline enhances collagen stability by forming rigid structures in proteins, as shown by its cyclic imino acid structure .

Q. How can L-proline and L-prolyl-L-phenylalanyl- (Pro-Phe) be detected and quantified in biological samples?

- Methodology : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with positive/negative mode switching to capture MS1 (precursor ions) and MS2 (fragmentation) data. Use ROIMCR (Region of Interest Multivariate Curve Resolution) for untargeted metabolomic analysis .

- Data Interpretation : Pro-Phe, detected as a dipeptide (C₈H₁₄N₂O₃), shows distinct fragmentation patterns in MS2, aiding identification .

Q. What are standard protocols for synthesizing L-prolyl-L-phenylalanyl- derivatives?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected L-proline and L-phenylalanine. Characterize products via HPLC (≥95% purity) and NMR .

- Applications : Pro-Phe serves as a substrate for enzymes like DPP-4 (dipeptidyl peptidase-4) to study metabolic pathways or drug targets .

Advanced Research Questions

Q. How does glucose availability regulate L-proline metabolism in trypanosomes, and what experimental models resolve contradictory data?

- Experimental Design : Compare procyclic trypanosomes in glucose-rich (6–10 mM) vs. glucose-depleted (<200 µM) media. Measure L-proline uptake via ¹³C-labeling and NMR to track metabolic flux into succinate, glutamate, or alanine .

- Data Contradictions : In glucose-rich conditions, proline-derived succinate is not converted to alanine due to preferential glycolysis. RNAi knockdown of SDH (succinate dehydrogenase) confirms this pathway's inactivity under high glucose .

Q. What mechanisms explain L-proline's dual role as a stress protectant in plants and a metabolic substrate in pathogens?

- Comparative Analysis : In plants, exogenous L-proline (1–10 mM) upregulates biosynthetic genes (P5CS, P5CR) under drought stress, measured via qPCR. In Leishmania, proline transporters (Km = 19 µM) enable energy-dependent uptake, validated via competitive inhibition assays .

- Signaling Pathways : Proline accumulation in plants correlates with ROS scavenging, while in trypanosomes, it fuels mitochondrial ATP synthesis via PRODH (proline dehydrogenase) .

Q. How can L-proline catalyze asymmetric synthesis of urea derivatives, and what parameters optimize yield?

- Methodology : React aniline derivatives with urea in toluene using L-proline (10 mol%) as a green catalyst at 100°C for 6–12 hours. Monitor yields via GC-MS or ¹H NMR .

- Optimization : Higher yields (>85%) are achieved with electron-rich anilines. Steric hindrance in substrates reduces efficiency, requiring tailored catalysts (e.g., L-proline derivatives) .

Q. What strategies resolve conflicting data on L-proline transport kinetics across species?

- Kinetic Modeling : Compare Trypanosoma cruzi (biphasic uptake: Km = 310 µM and 1360 µM) vs. Leishmania (single transporter, Km = 19 µM). Use Michaelis-Menten curves and inhibitor assays (e.g., oligomycin for energy dependence) .

- Genomic Insights : Identify syntenic transporter genes (e.g., TbAAT6 in T. brucei) via RNAi knockdowns to validate species-specific uptake mechanisms .

Methodological Notes

- Analytical Standards : Use pharmaceutical-grade L-proline (USP/EP compliance) for QC in ANDA submissions. Traceability requires batch-specific SDF/MOL files for structural validation .

- Statistical Reporting : Follow NIH preclinical guidelines (e.g., n ≥ 3 replicates, ANOVA with Tukey post-hoc tests) to ensure reproducibility in wound healing or metabolic studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.